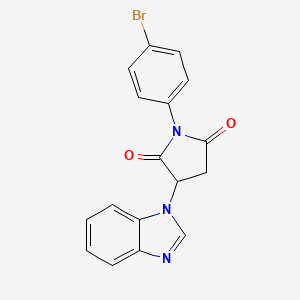
Aminomethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminomethylpiperidine is an important organic compound that serves as a fundamental building block in various chemical syntheses. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an aminomethyl group attached to the piperidine ring. This compound is widely used in the pharmaceutical industry, particularly in the synthesis of drugs such as flecainide acetate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminomethylpiperidine can be synthesized through several methods. One notable method involves the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan. This process utilizes platinum catalysts supported on various carriers, such as γ-Al₂O₃, ZrO₂, TiO₂, and H-ZSM-5. The optimal conditions for this reaction include a temperature of 140°C and a hydrogen pressure of 1 MPa in an aqueous solution .
Industrial Production Methods
In industrial settings, this compound is produced using similar catalytic hydrogenation processes. The use of commercial hydrogenation catalysts, such as Pt/γ-Al₂O₃, ensures high yield and selectivity. The reaction parameters, including reduction temperature and catalyst preparation methods, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Aminomethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, amides, nitriles, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Aminomethylpiperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of aminomethylpiperidine and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For example, in the case of flecainide acetate, this compound derivatives act as sodium channel blockers, stabilizing cardiac cell membranes and preventing abnormal electrical activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features but lacking the aminomethyl group.
Pyrrolidine: A five-membered heterocyclic amine with one nitrogen atom.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
Aminomethylpiperidine is unique due to the presence of the aminomethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature makes it a versatile building block in organic synthesis and pharmaceutical development .
Eigenschaften
IUPAC Name |
piperidin-1-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-8-4-2-1-3-5-8/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMHTLOVZSDLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020890 |
Source


|
| Record name | Piperidin-1-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62985-38-0 |
Source


|
| Record name | Piperidin-1-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13870452.png)
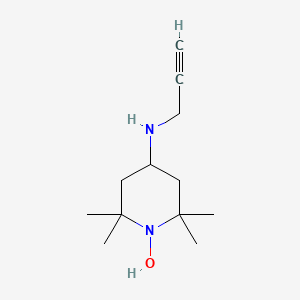
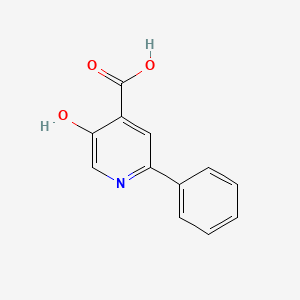
![Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13870471.png)

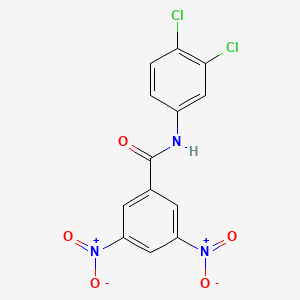



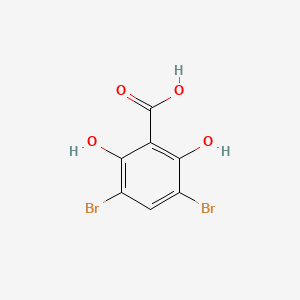
![Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B13870513.png)
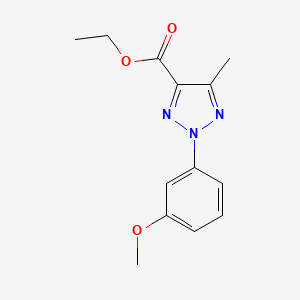
![N-methyl-1-{2-[6-(methyloxy)-1,5-naphthyridin-4-yl]ethyl}-3-pyrrolidinamine](/img/structure/B13870517.png)
